molecular formula C18H20N2O2S B2580420 (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035019-20-4

(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2580420
CAS RN: 2035019-20-4
M. Wt: 328.43
InChI Key: JRWFXRKWAXWYMQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and is known to possess unique biochemical and physiological properties that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound , due to its structural features, such as acrylamide moiety, pyridine, and thiophene rings, is a candidate for involvement in various organic synthesis reactions, including Knoevenagel condensation, Michael addition, and cycloaddition reactions. These reactions are fundamental in constructing complex organic molecules, including heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science.

For example, Knoevenagel condensation reactions have been utilized to synthesize substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, serving as Michael acceptors in the synthesis of diverse heterocyclic derivatives, including pyridine and thiophene-containing compounds (Dyachenko et al., 2018). Similarly, acrylamide derivatives have been used in the synthesis of pyrazole, thiazole, and pyridine derivatives, highlighting their utility in creating bioactive molecules with potential insecticidal activities against pests like Spodoptera littoralis (Soliman et al., 2020).

Nonlinear Optical Materials

The structural elements of the compound, especially the conjugated system involving the acrylamide linkage, pyridine, and thiophene rings, make it a potential candidate for the development of materials with nonlinear optical properties. Such materials are critical for applications in optoelectronics, photonics, and bio-imaging technologies. Mono-substituted pyrene derivatives, which share structural similarities with the compound , have demonstrated significant two-photon absorption properties, indicative of their potential in optoelectronic and bio-imaging applications (Shi et al., 2017).

Heterocyclic Compound Synthesis

The versatility of the compound is further exemplified by its potential role in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a cornerstone of medicinal chemistry, where the synthesis of compounds containing rings like pyridine and thiophene is of significant interest. These rings are found in a wide array of pharmaceuticals due to their pharmacokinetic properties and ability to engage in specific interactions with biological targets. Research into similar compounds has led to the development of new methodologies for constructing pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's relevance to drug discovery and development (Fadda et al., 2012).

properties

IUPAC Name

(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(6-5-16-4-2-12-23-16)20-18(14-7-10-22-11-8-14)15-3-1-9-19-13-15/h1-6,9,12-14,18H,7-8,10-11H2,(H,20,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWFXRKWAXWYMQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

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